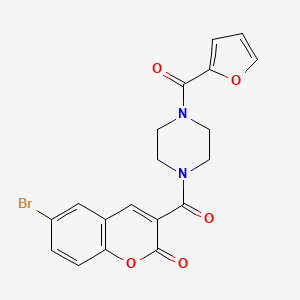

6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

6-Bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative with a 6-bromo substitution on the chromen-2-one core and a 3-position modification involving a piperazine-1-carbonyl group. The piperazine ring is further substituted with a furan-2-carbonyl moiety. This compound combines the photophysical and bioactive properties of coumarins with the structural versatility of piperazine and furan heterocycles.

Propriétés

IUPAC Name |

6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O5/c20-13-3-4-15-12(10-13)11-14(19(25)27-15)17(23)21-5-7-22(8-6-21)18(24)16-2-1-9-26-16/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQWNGQEJZYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Bromination of Chromen-2-one: The starting material, chromen-2-one, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of Furan-2-carbonyl Piperazine: Furan-2-carboxylic acid is reacted with piperazine to form furan-2-carbonyl piperazine. This step often requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Coupling Reaction: The brominated chromen-2-one is then coupled with the furan-2-carbonyl piperazine using a suitable base (e.g., triethylamine) and a coupling agent (e.g., DCC or EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of chromen-2-one, including 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds exhibit cytotoxicity against liver carcinoma cells (HEPG2) with IC50 values indicating promising antitumor activity .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological properties. Compounds containing piperazine derivatives have been explored for their potential as anxiolytic and antidepressant agents. The interaction of 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one with neurotransmitter receptors could lead to modulation of mood and anxiety disorders .

Synthesis and Structural Characterization

The synthesis of 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes:

- Piperazine Derivatization : Introduction of the furan-2-carbonyl group to the piperazine ring.

- Coupling Reaction : The final step involves coupling the brominated chromen-2-one with the piperazine derivative using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Enzyme Inhibition

The compound may exert its effects through inhibition of specific enzymes involved in disease pathways, thereby modulating biochemical processes critical for cancer proliferation and neurodegenerative diseases .

Receptor Interaction

Potential binding to neurotransmitter receptors suggests a mechanism by which this compound could influence neurological functions and offer therapeutic benefits in treating mood disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of compounds similar to 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one:

- Antiproliferative Studies : Research has demonstrated that various chromen derivatives exhibit significant growth inhibition in cancer cell lines, suggesting a pathway for developing new anticancer drugs .

- Neuropharmacological Investigations : Studies on piperazine derivatives have revealed their potential as modulators of neurotransmitter systems, indicating a therapeutic avenue for treating anxiety and depression .

Mécanisme D'action

The mechanism of action of 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues with Piperazine-Based Substituents

Key analogues include:

Key Observations :

Coumarins with Heterocyclic Substituents at Position 3

Several coumarin derivatives feature non-piperazine heterocycles at the 3-position:

Key Observations :

- Triazolopyrimidine and tetrazolopyrimidine derivatives exhibit potent antiproliferative activity, likely due to their ability to intercalate DNA or inhibit kinases .

- The target compound’s piperazine-furanoyl group may offer improved solubility over rigid heterocycles like thiazole or triazole, which often have high melting points (>300°C) .

Brominated Coumarins with Varying 3-Substituents

Bromine at position 6 is a common feature in coumarin-based drug discovery:

Key Observations :

- The bromoacetyl intermediate () highlights the reactivity of the 3-position for forming bioactive thiosemicarbazones.

Activité Biologique

6-Bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound derived from the coumarin family, which has gained attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition potential, and overall safety profile based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 559.5 g/mol. The structure features a chromen-2-one core with a bromine atom and a piperazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₇BrN₄O₄ |

| Molecular Weight | 559.5 g/mol |

| CAS Number | 422287-47-6 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including 6-bromo-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound exhibited an IC₅₀ value of approximately 0.003 µM, indicating potent activity against tumor cells .

Case Study: Anticancer Efficacy

A study reported that the introduction of piperazine and furan moieties into the coumarin structure enhances its anticancer efficacy. The mechanism involves apoptosis induction and inhibition of cell proliferation in cancerous cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes related to neurodegenerative diseases. Specifically, it was tested against monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The results indicated that it could inhibit MAO-B with an IC₅₀ value of 0.51 µM while showing weaker inhibition on AChE and BACE-1 .

Table: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Remarks |

|---|---|---|

| MAO-B | 0.51 | Significant inhibition |

| AChE | >10 | Weak inhibition |

| BChE | 7.00 | Moderate inhibition |

Safety Profile

Assessing the safety of drug candidates is crucial for their clinical application. Hemolytic assays performed on human red blood cells revealed that the compound had low hemolytic activity, with rates below the international standard of 5%, indicating a favorable safety profile for further development .

Toxicity Evaluation

In vitro toxicity evaluations using Vero cells indicated that even at high concentrations (up to 100 µg/mL), more than 80% cell viability was maintained, suggesting that the compound exhibits low toxicity towards normal mammalian cells .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.